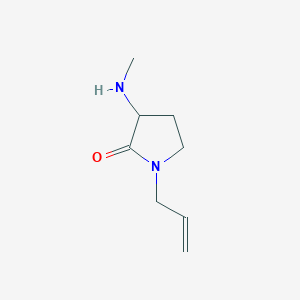
4-Methyl-2-propyl-1,3-thiazol-5-amine
Vue d'ensemble
Description
“4-Methyl-2-propyl-1,3-thiazol-5-amine” is a compound with the molecular weight of 184.31 . It is also known as “methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine” and has the CAS Number: 1250562-06-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique
Synthetic Protocols and Chemistry
Chemoselective Preparation of Thiazoles : A synthetic protocol for chemoselective preparation of thiazoles, like 4-Methyl-2-propyl-1,3-thiazol-5-amine, involves the use of synthon 1,3-dibromo-1,1-difluoro-2-propanone. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, important in drug discovery and radiopharmaceutics (Colella et al., 2018).
Molecular and Electronic Structure Analysis : Experimental and theoretical investigations into the molecular and electronic structures of thiazole derivatives, like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provide insights into their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior (Özdemir et al., 2009).
Biomedical Applications
Inhibition of 5-Lipoxygenase : Thiazole compounds, including 4-Methyl-2-propyl-1,3-thiazol-5-amine, have been evaluated for anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in inflammation-related diseases (Suh et al., 2012).
Antibacterial Activity : Research on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine highlights its potential antibacterial activity against specific strains, such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Industrial and Material Science Applications
- Corrosion Inhibition : Thiazole derivatives show promise in corrosion inhibition of metals, with studies on their quantum chemical parameters and binding energies on metal surfaces providing insights into their effectiveness in protecting metals like iron from corrosion (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-propyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-4-6-9-5(2)7(8)10-6/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQABGIGGXRXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propyl-1,3-thiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)


![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)


![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)


